![molecular formula C16H18FNO3S2 B2739252 2-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide CAS No. 1203279-37-1](/img/structure/B2739252.png)
2-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound could potentially involve the use of tetrahydro-2H-pyran-4-ylmethanol and a thiophene derivative . The tetrahydro-2H-pyran-4-ylmethanol could act as a starting material . The thiophene derivative could be synthesized using various methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis
The compound contains a 2H-pyran ring, which is a structural motif present in many natural products . This ring is fused to a thiophene, an aromatic compound containing a five-membered ring made up of one sulfur atom . The compound also contains a benzenesulfonamide group.Chemical Reactions Analysis
The compound’s reactivity could be influenced by the presence of the 2H-pyran and thiophene rings. The 2H-pyran ring can establish an equilibrium with its opened isomeric forms . Thiophene derivatives are known to exhibit a variety of properties and applications, including use in the synthesis of organic semiconductors .Physical And Chemical Properties Analysis
The compound has a molecular weight of 355.44. More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.Scientific Research Applications
Fluorescence Sensing Applications
- A novel pyrazoline-based fluorometric "Turn-off" sensor for selective detection of Hg2+ ions was developed, showcasing the utility of similar compounds in environmental monitoring and analytical chemistry (Bozkurt & Gul, 2018).
- Another study described the use of a new pyrazoline derivative as a fluorescent probe for detecting Hg2+ ions, indicating the potential for these compounds in selective and sensitive fluorescence-based sensing technologies (Bozkurt & Gul, 2020).
Antimicrobial and Anticancer Applications
- Sulfonamide derivatives were synthesized and tested for their cytotoxicity and potential as carbonic anhydrase inhibitors, suggesting their relevance in medicinal chemistry for designing anticancer and enzyme inhibition drugs (Gul et al., 2016).
- Another study focused on the synthesis of sulfonamide derivatives for selective inhibition of human carbonic anhydrase IX or XII, highlighting their importance in developing new anticancer drug candidates (Gul et al., 2018).
Synthesis and Drug Development Applications
- Research on synthesizing and evaluating fluoropyrazolesulfonylurea and thiourea derivatives as potential antidiabetic agents shows the broader applicability of sulfonamide compounds in drug development for chronic diseases (Faidallah et al., 2016).
Future Directions
properties
IUPAC Name |
2-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S2/c17-13-4-1-2-5-14(13)23(19,20)18-12-16(7-9-21-10-8-16)15-6-3-11-22-15/h1-6,11,18H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVQDZGWOKSBQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=CC=C2F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide |
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